2-(4-Methyl-3-nitrophenyl)-2-oxoethyl 2-(4-methoxyphenyl)-8-methylquinoline-4-carboxylate
Description
2-(4-Methyl-3-nitrophenyl)-2-oxoethyl 2-(4-methoxyphenyl)-8-methylquinoline-4-carboxylate is a synthetic quinoline-based ester characterized by a 2-oxoethyl linker bridging a 4-methyl-3-nitrophenyl group to a quinoline core substituted with a 4-methoxyphenyl group at position 2 and a methyl group at position 6. This compound is of interest due to its structural complexity, which combines electron-withdrawing (nitro) and electron-donating (methoxy) substituents.
Properties
IUPAC Name |
[2-(4-methyl-3-nitrophenyl)-2-oxoethyl] 2-(4-methoxyphenyl)-8-methylquinoline-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22N2O6/c1-16-7-8-19(13-24(16)29(32)33)25(30)15-35-27(31)22-14-23(18-9-11-20(34-3)12-10-18)28-26-17(2)5-4-6-21(22)26/h4-14H,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPLJKHGKSAYAIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=C(C=C3)OC)C(=O)OCC(=O)C4=CC(=C(C=C4)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(4-Methyl-3-nitrophenyl)-2-oxoethyl 2-(4-methoxyphenyl)-8-methylquinoline-4-carboxylate involves multiple steps, including the formation of the quinoline core and subsequent functionalization. Typical synthetic routes may involve:
Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.
Esterification: The final step involves the esterification of the carboxylic acid group with the appropriate alcohol under acidic conditions.
Industrial production methods would likely involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to scale up the synthesis.
Chemical Reactions Analysis
2-(4-Methyl-3-nitrophenyl)-2-oxoethyl 2-(4-methoxyphenyl)-8-methylquinoline-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The carbonyl group can be reduced to an alcohol using reagents like sodium borohydride.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, sodium borohydride, and various nucleophiles. Major products formed from these reactions include amines, alcohols, and substituted quinoline derivatives.
Scientific Research Applications
2-(4-Methyl-3-nitrophenyl)-2-oxoethyl 2-(4-methoxyphenyl)-8-methylquinoline-4-carboxylate has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting cancer and infectious diseases.
Material Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study various biological processes, including enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of 2-(4-Methyl-3-nitrophenyl)-2-oxoethyl 2-(4-methoxyphenyl)-8-methylquinoline-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or disruption of protein-protein interactions, leading to altered cellular processes.
Comparison with Similar Compounds
Structural Analogues
The target compound shares a quinoline-4-carboxylate scaffold with several derivatives differing in substituent patterns. Key structural analogs include:
Key Observations :
- Electron Effects: The 4-methoxyphenyl group (target compound) enhances electron density at the quinoline core compared to 4-methylphenyl () or 4-chlorophenyl () analogs.
- Steric and Polarity Differences : The 4-methyl-3-nitrophenyl group in the target compound introduces steric bulk and polarity distinct from simpler nitro-substituted aryl groups .
Physicochemical Properties
- Melting Points: Analogous compounds, such as 4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k), exhibit melting points of 223–225°C . The target compound’s melting point is likely higher due to increased molecular weight and polarity.
- Collision Cross-Section (CCS): For the analog [2-(4-heptylphenyl)-2-oxoethyl] 2-(4-ethylphenyl)-8-methylquinoline-4-carboxylate, CCS values range from 232.5 Ų ([M+H]⁺) to 248.7 Ų ([M+Na]⁺), suggesting elongated molecular conformations influenced by alkyl chains . The target compound’s CCS is expected to differ due to its nitro and methoxy substituents.
Spectroscopic and Crystallographic Data
- IR/NMR : Analogs such as 4k () show characteristic IR peaks for NH₂ (3350 cm⁻¹) and C=O (1680 cm⁻¹), while ¹H NMR signals for methoxy groups appear at δ 3.8–4.0 ppm .
Biological Activity
The compound 2-(4-Methyl-3-nitrophenyl)-2-oxoethyl 2-(4-methoxyphenyl)-8-methylquinoline-4-carboxylate is a member of the quinoline family, known for its diverse biological activities, including antimicrobial and anticancer properties. This article explores its biological activity, synthesis, and potential applications based on existing research.
Chemical Structure and Properties
The structure of the compound can be represented as follows:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C27H22N2O6 |
| Molecular Weight | 462.47 g/mol |
| InChI Key | InChI=1S/C27H22N2O6/c1-16-4-11-23-21(12-16)22(14-24(28-23)18-7-9-20(34-3)10-8-18)27(31)35-15-26(30)19-6-5-17(2)25(13-19)29(32)33/h4-14H,15H2,1-3H3 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common method includes the condensation of 2-(4-methoxyphenyl)-6-methylquinoline-4-carboxylic acid with 2-(4-methyl-3-nitrophenyl)-2-oxoethyl chloride under basic conditions, utilizing bases such as triethylamine or pyridine to facilitate the esterification process .
Antimicrobial Properties
Research has indicated that compounds similar to This compound exhibit significant antibacterial activity. For example, derivatives in the quinoline class have shown effectiveness against various Gram-positive and Gram-negative bacteria, outperforming traditional antibiotics like ampicillin .
In a comparative study, several derivatives demonstrated Minimum Inhibitory Concentrations (MICs) as low as , indicating strong antibacterial properties against strains such as Enterobacter cloacae and Escherichia coli .
Anticancer Activity
The quinoline structure is also associated with anticancer activity. Studies have shown that various quinoline derivatives can inhibit tumor cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Specific derivatives have been tested against human cancer cell lines, revealing promising results in inhibiting renal and breast cancer cells .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The nitro group can be reduced to form reactive intermediates that may engage with cellular components, leading to various biological effects. Additionally, the quinoline core may interact with DNA or enzymes involved in critical cellular processes .
Case Studies
- Antibacterial Efficacy : In a study assessing the antibacterial properties of similar compounds, it was found that compounds with a nitro group exhibited enhanced activity against resistant bacterial strains compared to their non-nitro counterparts .
- Anticancer Evaluation : A recent evaluation of quinoline derivatives highlighted their potential in targeting cancer cells more effectively than conventional therapies. The study noted significant reductions in cell viability in breast cancer cell lines treated with these compounds .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
